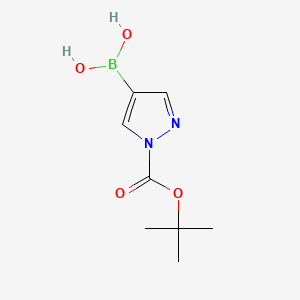

1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid

Vue d'ensemble

Description

“1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid” is also known as “N-Boc-1H-pyrazole-4-boronic acid”. It has the empirical formula C8H13BN2O4 and a molecular weight of 212.01 . It is a solid substance .

Molecular Structure Analysis

The InChI string for “1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid” is InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 . The Canonical SMILES string is B(C1=CN(N=C1)C(=O)OC(C)(C)C)(O)O .

Chemical Reactions Analysis

While specific reactions involving “1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid” are not available, boronic acids are generally known to be involved in Suzuki-Miyaura cross-coupling reactions .

Physical And Chemical Properties Analysis

“1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid” is a solid substance with a melting point of 157-161 °C . It should be stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Suzuki Coupling

This compound is used as a reagent in Suzuki Coupling , a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds. The reaction involves the coupling of a boronic acid with an organohalide in the presence of a base and a palladium catalyst.

Copper-Catalyzed Azidation

It is also used in copper-catalyzed azidation . This process involves the introduction of an azide group into a molecule, which can be further transformed into a variety of functional groups, such as amines, amides, and carboxylic acids.

Preparation of Selective Quinazolinyl-Phenol Inhibitors

The compound is used in the preparation of selective quinazolinyl-phenol inhibitors . These inhibitors are potential antitumors and radioprotectants, which can be used in cancer treatment and radiation therapy.

Stereoselective Synthesis of Selective Cathepsin Inhibitors

It is used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are a group of protease enzymes, and their inhibitors are used in the treatment of diseases such as cancer, rheumatoid arthritis, and osteoporosis.

Preparation of Enzymatic Inhibitors

The compound is used in the preparation of several enzymatic inhibitors . These inhibitors can regulate the activity of enzymes, which play crucial roles in various biological processes.

Preparation of Receptor Ligands

It is used in the preparation of receptor ligands . Ligands are substances that can bind to receptors to form a complex, which can trigger a biological response.

Preparation of Orally Active Anaplastic Lymphoma Kinase Inhibitors

The compound is used in the preparation of orally active anaplastic lymphoma kinase inhibitors . These inhibitors can block the activity of anaplastic lymphoma kinase, which is often mutated in certain types of cancer.

Preparation of Oxazolecarboxamides as Diacylglycerol Acyltransferase-1 Inhibitors

It is used in the preparation of oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors . These inhibitors can be used for the treatment of obesity and diabetes.

Safety and Hazards

Orientations Futures

“1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid” could potentially be used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Mécanisme D'action

Target of Action

Boronic acids and their derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . It can be removed under acidic conditions, revealing the active amine group .

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biological processes, including signal transduction, enzyme inhibition, and cell proliferation .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 157-161 °c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Result of Action

Boronic acids and their derivatives have been shown to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects .

Action Environment

The action of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the pH of the environment could impact the compound’s action, as the Boc group is typically removed under acidic conditions .

Propriétés

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEPVMMFUSDDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915326 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947533-31-5, 1188405-87-9 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)